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3-(4-(Trifluoromethyl)piperidin-1-yl)propanoic acid

Lipophilicity Drug design CNS penetration

3-(4-(Trifluoromethyl)piperidin-1-yl)propanoic acid is a saturated N-heterocyclic building block consisting of a piperidine ring para-substituted with a trifluoromethyl group and N-alkylated with a propanoic acid side chain (molecular formula C₉H₁₄F₃NO₂, MW 225.21 g/mol). The compound is supplied as a research chemical with typical purity ≥98%, recommended storage at 2–8°C in a sealed, dry environment, and shipping at ambient temperature.

Molecular Formula C9H14F3NO2
Molecular Weight 225.21 g/mol
CAS No. 1489489-26-0
Cat. No. B1455882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(Trifluoromethyl)piperidin-1-yl)propanoic acid
CAS1489489-26-0
Molecular FormulaC9H14F3NO2
Molecular Weight225.21 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(F)(F)F)CCC(=O)O
InChIInChI=1S/C9H14F3NO2/c10-9(11,12)7-1-4-13(5-2-7)6-3-8(14)15/h7H,1-6H2,(H,14,15)
InChIKeyZXTCZFFZWNWFBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-(Trifluoromethyl)piperidin-1-yl)propanoic acid (CAS 1489489-26-0): Procurement-Relevant Physicochemical and Structural Profile


3-(4-(Trifluoromethyl)piperidin-1-yl)propanoic acid is a saturated N-heterocyclic building block consisting of a piperidine ring para-substituted with a trifluoromethyl group and N-alkylated with a propanoic acid side chain (molecular formula C₉H₁₄F₃NO₂, MW 225.21 g/mol) . The compound is supplied as a research chemical with typical purity ≥98%, recommended storage at 2–8°C in a sealed, dry environment, and shipping at ambient temperature . Its computed logP of 1.74 and topological polar surface area (TPSA) of 40.54 Ų position it as a moderately lipophilic, hydrogen-bond-capable scaffold . The presence of the electron-withdrawing -CF₃ group is known to modulate both the basicity of the piperidine nitrogen and the overall metabolic stability of derivatives [1].

Why Unsubstituted or Positional-Isomeric Piperidine-Propanoic Acids Cannot Replace 3-(4-(Trifluoromethyl)piperidin-1-yl)propanoic acid in MedChem Campaigns


Simple replacement with unsubstituted 3-(piperidin-1-yl)propanoic acid or with the 2-positional isomer (2-[4-(trifluoromethyl)piperidin-1-yl]propanoic acid) introduces quantifiable differences in lipophilicity, hydrogen-bonding capacity, and conformational flexibility that directly impact membrane permeability, target engagement, and metabolic fate . The -CF₃ group on the target compound contributes approximately +1.69 logP units relative to the des-CF₃ analog, altering blood-brain barrier penetration potential and protein binding . Furthermore, the 3-carbon linker of the propanoic acid chain in the target molecule places the carboxylate at a different distance and geometry from the piperidine ring compared to the 2-carbon chain of the positional isomer, affecting both pKa and binding pharmacophore compatibility. The quantitative evidence below substantiates why these structural nuances preclude casual interchange.

Quantitative Differentiation Evidence for 3-(4-(Trifluoromethyl)piperidin-1-yl)propanoic acid Versus Closest Analogs


LogP Lipophilicity: ~36-Fold Higher Computed Partition Coefficient vs. Des-Trifluoromethyl Analog

The target compound exhibits a computed logP of 1.7354, compared to a logP of 0.0466 for the des-trifluoromethyl analog 3-(piperidin-1-yl)propanoic acid (as its HCl salt) . This represents an increase of 1.69 logP units, corresponding to a ~36-fold higher partition coefficient in octanol/water models. The trifluoromethyl group is the sole structural difference driving this shift, as both molecules share the piperidine-propanoic acid core.

Lipophilicity Drug design CNS penetration

Topological Polar Surface Area (TPSA): 24% Higher TPSA vs. Des-Trifluoromethyl Analog Maintains Hydrogen-Bonding Capacity Despite Increased Lipophilicity

The target compound has a computed TPSA of 40.54 Ų , whereas the des-trifluoromethyl analog 3-(piperidin-1-yl)propanoic acid displays a TPSA of 32.61 Ų . This 7.93 Ų increase (24%) arises from the electron-withdrawing effect of the -CF₃ group on the piperidine ring, which polarizes the molecule without adding additional hydrogen-bond donors or acceptors. Both compounds remain well below the typical 140 Ų threshold for oral bioavailability, yet the difference may influence passive transcellular permeability.

Polar surface area Permeability Oral bioavailability

Hydrogen Bond Acceptor Count: Reduced HBA vs. Des-Trifluoromethyl Analog Lowers Desolvation Penalty

The target compound contains 2 hydrogen bond acceptors (the carbonyl oxygen and the carboxylate oxygen are counted as a single acceptor in the COOH group, plus the piperidine nitrogen is not counted as an acceptor when protonated; however the computational data indicates 2 HBA) . In contrast, the des-trifluoromethyl analog in its HCl salt form reports 4 hydrogen bond acceptors . The reduction in HBA count for the target molecule, despite the additional fluorine atoms, is attributable to the strong electron-withdrawing -CF₃ group altering the electron density on the piperidine nitrogen, effectively reducing its availability as a hydrogen bond acceptor. An exact quantitative difference is: Target 2 HBA vs. Comparator 4 HBA, a reduction of 2 HBA (50% fewer).

Hydrogen bonding Desolvation energy Ligand efficiency

Rotatable Bond Count: 3 Rotatable Bonds Provide Greater Conformational Flexibility for Induced-Fit Binding vs. Positional Isomer with 2 Rotatable Bonds

The target compound features 3 rotatable bonds (the C-N bond between piperidine and the propanoic acid chain, and the two C-C bonds within the propanoic acid moiety) . The positional isomer 2-[4-(trifluoromethyl)piperidin-1-yl]propanoic acid, with the carboxylate attached at the α-carbon of the propanoic chain, has only 2 rotatable bonds due to the shorter distance between the piperidine nitrogen and the carboxylic acid group. This structural difference is inferred from chemical structure comparison (class-level inference, no direct experimental rotational energy barrier data available).

Conformational flexibility Induced fit Pharmacophore matching

Piperidine Ring Basicity Modulation: -CF₃ Group Reduces pKa of Conjugate Acid by ~3.5 Units Compared to Unsubstituted Piperidine

The electron-withdrawing trifluoromethyl group at the 4-position of the piperidine ring significantly reduces the basicity of the piperidine nitrogen. Literature data for 4-substituted trifluoromethyl piperidines indicate a pKa (conjugate acid) of approximately 7.5, compared to ~11 for unsubstituted piperidine [1][2]. While direct experimental pKa data for the target compound are not available, class-level inference across multiple 4-CF₃-piperidine analogs supports a reduction of 3.0–4.0 pKa units [1].

pKa Amine basicity Lysosomal trapping

Note on High-Strength Differential Evidence Availability

A comprehensive search of primary research literature, patents, and authoritative databases (as of 2026-05-05) did not locate any publication containing a direct head-to-head experimental comparison of 3-(4-(trifluoromethyl)piperidin-1-yl)propanoic acid with a named comparator under identical assay conditions. The quantitative evidence presented above relies on in silico physicochemical property comparisons and class-level inference from structurally related 4-CF₃-piperidine derivatives [1]. Users should factor this evidentiary ceiling into procurement decisions, particularly when selecting this compound for target-based screening campaigns where direct comparative biological data would be expected.

Evidence gap Head-to-head data Procurement caveat

Optimal Procurement and Application Contexts for 3-(4-(Trifluoromethyl)piperidin-1-yl)propanoic acid Based on Its Differentiated Physicochemical Profile


CNS-Penetrant Fragment Library Design Requiring Moderately Lipophilic Carboxylic Acid Warheads

The combination of logP 1.74, TPSA 40.54 Ų, and 2 HBA makes this compound a suitable carboxylic acid fragment for CNS-targeted fragment-based drug discovery (FBDD) libraries. Its lipophilicity is within the desired range for CNS drugs (logP 1–4) while maintaining a low molecular weight (225.21 Da). Compared to the des-CF₃ analog (logP 0.05) , the target compound offers significantly improved passive brain penetration potential without exceeding the TPSA threshold that limits blood-brain barrier crossing.

Peptidomimetic Scaffold Elaboration via Amide Coupling at the Propanoic Acid Handle

The propanoic acid side chain provides a versatile handle for amide bond formation with primary or secondary amines, enabling rapid diversification into peptidomimetic compound libraries. The 3-carbon linker places the newly formed amide bond at a distance from the piperidine ring that differs from the 2-carbon linker of the positional isomer, offering a distinct geometry for exploring structure-activity relationships (SAR) around target binding pockets . Procurement of the 3-carbon analog is essential when the pharmacophore model demands this specific spacing.

Metabolic Stability Optimization Through Strategic -CF₃ Placement in Lead Series

The para-trifluoromethyl group on the piperidine ring is expected to reduce oxidative metabolism at the piperidine α-positions and lower N-dealkylation rates, based on well-established class-level metabolic stability trends for -CF₃-substituted piperidines . When a lead series containing unsubstituted piperidine-propanoic acid shows rapid hepatic clearance, substitution with the target compound can be a rational next step in the design-make-test cycle, with the quantitative logP and pKa shifts providing a framework for predicting downstream PK changes.

Ionization-State-Sensitive Assays Requiring Reduced Basicity Amine Building Blocks

In biochemical or cell-based assays where protonation of the piperidine nitrogen leads to off-target binding or lysosomal trapping, the target compound's inferred pKa of ~7.5 (vs. ~11 for unsubstituted piperidine) [1] ensures that at physiological pH 7.4, a significantly larger fraction of the compound remains in the uncharged, membrane-permeable free-base form. This property is particularly valuable for intracellular target engagement assays and for reducing phospholipidosis risk in phenotypic screening cascades.

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